(Z)-4-Amino-N'-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]-1,2,5-oxadiazole-3-carboximidamide
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Overview
Description
(Z)-4-Amino-N’-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]-1,2,5-oxadiazole-3-carboximidamide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-Amino-N’-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]-1,2,5-oxadiazole-3-carboximidamide typically involves the condensation reaction between an aldehyde and a primary amine. The reaction is often catalyzed by acids or bases to facilitate the formation of the Schiff base. For instance, the condensation of 4-(dimethylamino)benzaldehyde with 4-amino-1,2,5-oxadiazole-3-carboximidamide in the presence of glacial acetic acid can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-Amino-N’-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]-1,2,5-oxadiazole-3-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can regenerate the starting materials.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-Amino-N’-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]-1,2,5-oxadiazole-3-carboximidamide is used as a building block for the synthesis of more complex molecules. Its ability to form stable complexes with metal ions makes it valuable in coordination chemistry .
Biology and Medicine
The compound has shown potential in biological and medicinal applications due to its antimicrobial and anticancer properties. It can inhibit the growth of certain bacteria and cancer cells, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its stability and vibrant color properties make it suitable for various applications in the textile and printing industries .
Mechanism of Action
The mechanism of action of (Z)-4-Amino-N’-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]-1,2,5-oxadiazole-3-carboximidamide involves its interaction with biological molecules. The Schiff base can form stable complexes with metal ions, which can then interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
(Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones: These compounds share a similar Schiff base structure and exhibit significant pharmacological activity.
(E)-1-(3/4-{[(E)-(2-chloroquinolin-3-yl)methylidene]amino}phenyl)ethan-1-one oximes: These compounds are also Schiff bases and have shown antimicrobial activity.
Uniqueness
What sets (Z)-4-Amino-N’-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]-1,2,5-oxadiazole-3-carboximidamide apart is its unique combination of the oxadiazole ring and the dimethylamino group. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-amino-N'-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-1,2,5-oxadiazole-3-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N7O/c1-19(2)9-5-3-8(4-6-9)7-15-16-11(13)10-12(14)18-20-17-10/h3-7H,1-2H3,(H2,13,16)(H2,14,18)/b15-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYNVLWRXDILFG-VIZOYTHASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NN=C(C2=NON=C2N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/N=C(/C2=NON=C2N)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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